molecular formula C14H20N2O3 B14185112 (2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine CAS No. 920802-58-0

(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine

Cat. No.: B14185112
CAS No.: 920802-58-0
M. Wt: 264.32 g/mol
InChI Key: XGRWJOXQAYLPNA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and industrial processes. This particular compound features a morpholine ring substituted with a tert-butyl group and a nitrophenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with morpholine derivatives. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the substitution process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

    Substitution: Potassium carbonate, dimethylformamide (DMF) as solvent.

Major Products Formed

    Reduction: 4-tert-Butyl-2-(4-aminophenyl)morpholine.

    Oxidation: 4-tert-Butyl-2-(4-nitrophenyl)morpholine N-oxide.

    Substitution: Various substituted morpholine derivatives depending on the substituent introduced.

Scientific Research Applications

(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability . These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine is unique due to the presence of both the tert-butyl and nitrophenyl groups, which confer distinct steric and electronic properties. These features make it a valuable scaffold for the design of novel compounds with specific biological activities.

Properties

CAS No.

920802-58-0

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

(2R)-4-tert-butyl-2-(4-nitrophenyl)morpholine

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)15-8-9-19-13(10-15)11-4-6-12(7-5-11)16(17)18/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1

InChI Key

XGRWJOXQAYLPNA-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.